N-Fmoc-guvacine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

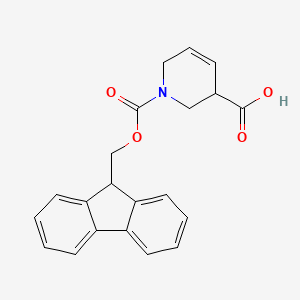

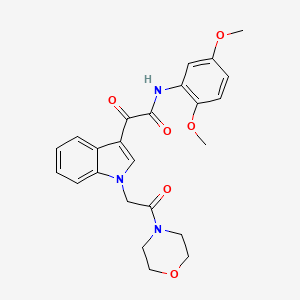

N-Fmoc-guvacine, also known as 1-Fmoc-1,2,5,6-tetrahydropyridine-3-carboxylic acid, is a compound with the molecular formula C21H19NO4 and a molecular weight of 349.38 . It is used in peptide synthesis .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Molecular Structure Analysis

The SMILES string of N-Fmoc-guvacine is OC(=O)C1CN(CC=C1)C(=O)OCC2c3ccccc3-c4ccccc24 . This provides a text representation of the compound’s structure.

Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Physical And Chemical Properties Analysis

N-Fmoc-guvacine has an assay of ≥96.0% (HPLC). It is used in peptide synthesis and has a functional group Fmoc .

Scientific Research Applications

1. Bio-Inspired Building Blocks for Functional Materials

N-Fmoc-modified amino acids and peptides, like N-Fmoc-guvacine, serve as bio-inspired building blocks for various functional materials. These modified molecules exhibit self-assembly features due to the inherent hydrophobicity and aromaticity of the Fmoc moiety. This characteristic promotes the association of building blocks and finds applications in cell cultivation, bio-templating, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

2. Antibacterial and Anti-Biofilm Activity

N-Fmoc-modified amino acids like N-Fmoc-guvacine are used in the creation of hybrid hydrogels with aggregation-induced emission (AIE) behavior. These hydrogels demonstrate enhanced antibacterial and anti-biofilm activity against both Gram-negative and Gram-positive bacteria. They are particularly effective in the photodynamic therapy process and show potential for biomedical applications, especially in wound healing (Xie et al., 2020).

3. Biocompatibility in Medical Applications

The biocompatibility of N-Fmoc-modified peptides, including N-Fmoc-guvacine, has been evaluated in medical applications. For instance, their application in ophthalmology as implantable drug delivery systems for treating ocular diseases like glaucoma and keratopathy has been explored. These peptides demonstrate good biocompatibility when used in such contexts (Liang et al., 2010).

4. Construction of Novel Oligonucleotide Analogs

N-Fmoc-protected amino acids like N-Fmoc-guvacine are utilized as building blocks for constructing novel oligonucleotide analogs. This usage underscores the role of these modified amino acids in advancing nucleic acid chemistry and potentially impacting genetic research and therapy (Goodnow, Richou, & Tam, 1997).

Future Directions

properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-10,14,19H,11-13H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQFCCXPDNQENP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746602 |

Source

|

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridine-3-carboxylic acid | |

CAS RN |

851292-43-8 |

Source

|

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(3-bromophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2445285.png)

![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2445287.png)

![4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2445294.png)

![2-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2445295.png)

![N-(2-chlorobenzyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2445303.png)

![1-Benzyl-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2445307.png)

![3-(2-fluorobenzyl)-7-{[3-(2-furyl)-1-methylpropyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2445308.png)